molecular formula C18H16N4OS B293608 6-[(3-Methylphenoxy)methyl]-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(3-Methylphenoxy)methyl]-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B293608
M. Wt: 336.4 g/mol
InChI Key: HPSMARIHKVVKOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(3-Methylphenoxy)methyl]-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. It belongs to the class of triazolothiadiazole derivatives and has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of 6-[(3-Methylphenoxy)methyl]-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been reported to interact with various targets in the body, such as enzymes and receptors. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been reported to inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
Biochemical and physiological effects:
6-[(3-Methylphenoxy)methyl]-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of bacteria and fungi by disrupting their cell membranes. The compound has also been shown to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase, which are involved in various diseases. In animal models, the compound has been shown to reduce inflammation and inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-[(3-Methylphenoxy)methyl]-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential as a lead compound for drug discovery. The compound has shown promising results in various biological assays and can be modified to improve its potency and selectivity. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain assays.

Future Directions

There are several future directions for the research on 6-[(3-Methylphenoxy)methyl]-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to modify the compound to improve its pharmacokinetic properties and reduce its toxicity. Additionally, the compound can be used as a tool for studying the biological pathways involved in various diseases. Finally, further research is needed to understand the mechanism of action of the compound and its interaction with various targets in the body.
Conclusion:
In conclusion, 6-[(3-Methylphenoxy)methyl]-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound with potential applications in drug discovery. The compound has shown various biological activities and can be modified to improve its potency and selectivity. However, further research is needed to fully understand its mechanism of action and potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 6-[(3-Methylphenoxy)methyl]-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. The compound can be synthesized by the reaction of 3-(3-methylphenyl)-1,2,4-triazole-5-thiol with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as N,N-dimethylformamide (DMF) at a temperature of 80-85°C for several hours. The product is obtained in good yield and can be purified by recrystallization.

Scientific Research Applications

6-[(3-Methylphenoxy)methyl]-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in drug discovery. It has been reported to exhibit various biological activities such as antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant activities. The compound has also been tested for its ability to inhibit enzymes such as tyrosinase and acetylcholinesterase, which are involved in various diseases.

properties

Molecular Formula

C18H16N4OS

Molecular Weight

336.4 g/mol

IUPAC Name

6-[(3-methylphenoxy)methyl]-3-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H16N4OS/c1-12-5-3-7-14(9-12)17-19-20-18-22(17)21-16(24-18)11-23-15-8-4-6-13(2)10-15/h3-10H,11H2,1-2H3

InChI Key

HPSMARIHKVVKOR-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C3N2N=C(S3)COC4=CC=CC(=C4)C

Origin of Product

United States

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